molecular formula C8H6ClFO B1307485 4-Fluorophenylacetyl chloride CAS No. 459-04-1

4-Fluorophenylacetyl chloride

Cat. No. B1307485
Key on ui cas rn: 459-04-1
M. Wt: 172.58 g/mol
InChI Key: SIOJFYRPBYGHOO-UHFFFAOYSA-N
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Patent
US06713627B2

Procedure details

Into a suitable reactor is charged 4-fluorophenylacetic acid (122.5 kg, 795 mol), N,N-dimethylformamide (0.37 kg, 5.1 mol), and toluene (490 kg). Oxalyl chloride (105.2 kg, 829 mol) is added at a rate to maintain the temperature at about 35° C. The solution is stirred for at least 7 hours at about 25° C., typically affording a solution of about 22.1 wt % 4-fluorophenylacetyl chloride (99% yield as determined by HPLC assay).
Quantity
122.5 kg
Type
reactant
Reaction Step One
Quantity
0.37 kg
Type
reactant
Reaction Step One
Quantity
490 kg
Type
solvent
Reaction Step One
Quantity
105.2 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=O)=[CH:4][CH:3]=1.CN(C)C=O.C(Cl)(=O)C([Cl:20])=O>C1(C)C=CC=CC=1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([Cl:20])=[O:11])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
122.5 kg
Type
reactant
Smiles
FC1=CC=C(C=C1)CC(=O)O
Name
Quantity
0.37 kg
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
490 kg
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
105.2 kg
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
The solution is stirred for at least 7 hours at about 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)CC(=O)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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